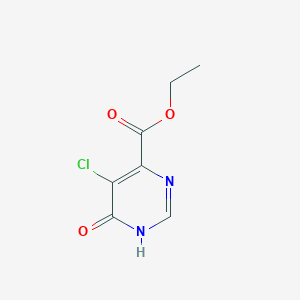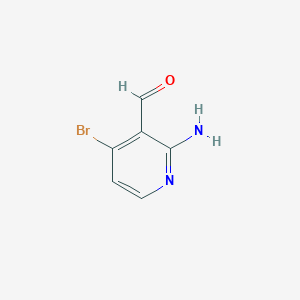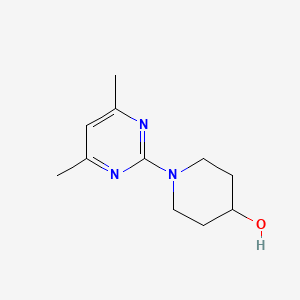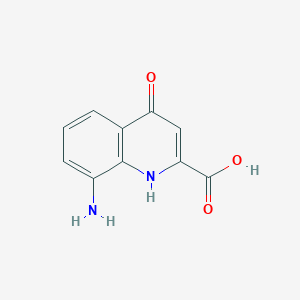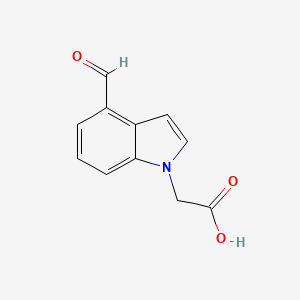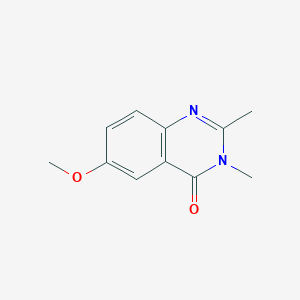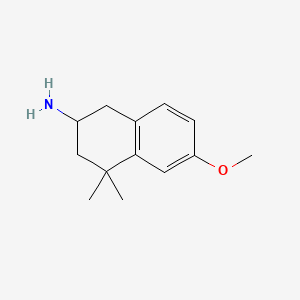
6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 6-Méthoxy-4,4-diméthyl-1,2,3,4-tétrahydronaphtalène-2-amine est un composé organique de formule moléculaire C12H17NO. Il s'agit d'un dérivé de la tétrahydronaphtalène, présentant un groupe méthoxy en position 6 et une substitution diméthyl en position 4.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 6-Méthoxy-4,4-diméthyl-1,2,3,4-tétrahydronaphtalène-2-amine implique généralement les étapes suivantes :
Matière de départ : La synthèse commence par la 6-méthoxy-1-tétralone disponible dans le commerce.
Réduction : Le groupe cétone de la 6-méthoxy-1-tétralone est réduit en alcool à l'aide d'un agent réducteur tel que le borohydrure de sodium.
Amination : L'alcool est ensuite converti en amine par un processus d'amination réductrice, en utilisant une source d'amine comme l'ammoniac ou un dérivé d'amine en présence d'un agent réducteur tel que le cyanoborohydrure de sodium.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des étapes similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et l'extensibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
La 6-Méthoxy-4,4-diméthyl-1,2,3,4-tétrahydronaphtalène-2-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent modifier davantage le groupe amine ou d'autres groupes fonctionnels présents.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire de nouveaux groupes fonctionnels ou modifier ceux existants.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs fréquemment utilisés.
Substitution : Des réactifs tels que les halogènes, les halogénures d'alkyle et des nucléophiles comme les amines et les alcools sont utilisés dans diverses conditions.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que les réactions de substitution peuvent introduire une variété de groupes fonctionnels.
Applications De Recherche Scientifique
La 6-Méthoxy-4,4-diméthyl-1,2,3,4-tétrahydronaphtalène-2-amine présente plusieurs applications en recherche scientifique :
Chimie médicinale : Elle est étudiée pour ses propriétés pharmacologiques potentielles, notamment son rôle de précurseur dans la synthèse de composés bioactifs.
Synthèse organique : Le composé sert d'intermédiaire dans la synthèse de molécules organiques complexes.
Science des matériaux : Elle est explorée pour son utilisation potentielle dans le développement de nouveaux matériaux présentant des propriétés spécifiques.
5. Mécanisme d'action
Le mécanisme d'action de la 6-Méthoxy-4,4-diméthyl-1,2,3,4-tétrahydronaphtalène-2-amine implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. Les groupes méthoxy et amine jouent un rôle crucial dans son affinité de liaison et son activité. Les voies exactes et les cibles moléculaires dépendent de l'application spécifique et du contexte dans lequel le composé est utilisé.
Mécanisme D'action
The mechanism of action of 6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with molecular targets such as enzymes or receptors. The methoxy and amine groups play crucial roles in its binding affinity and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
6-Méthoxy-1,2,3,4-tétrahydronaphtalène : Structure similaire, mais sans la substitution diméthyl.
4,4-Diméthyl-1,2,3,4-tétrahydronaphtalène : Structure similaire, mais sans le groupe méthoxy.
6-Méthoxy-4,4-diméthyl-1,2,3,4-tétrahydroisoquinoléine : Structure similaire avec un noyau isoquinoléine.
Unicité
La 6-Méthoxy-4,4-diméthyl-1,2,3,4-tétrahydronaphtalène-2-amine est unique en raison de la combinaison de ses substitutions méthoxy et diméthyl, qui confèrent des propriétés chimiques et physiques spécifiques. Ces modifications peuvent influencer sa réactivité, son affinité de liaison et sa fonctionnalité globale dans diverses applications.
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
6-methoxy-4,4-dimethyl-2,3-dihydro-1H-naphthalen-2-amine |
InChI |
InChI=1S/C13H19NO/c1-13(2)8-10(14)6-9-4-5-11(15-3)7-12(9)13/h4-5,7,10H,6,8,14H2,1-3H3 |
Clé InChI |
FPGPWXUEGNYITB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC2=C1C=C(C=C2)OC)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2,2-Trifluoro-1-((3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone](/img/structure/B11897629.png)
